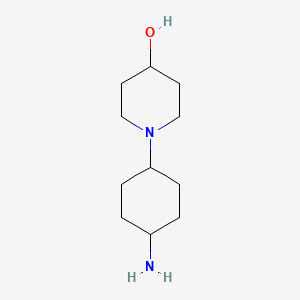

1-(4-Aminocyclohexyl)piperidin-4-ol

Beschreibung

1-(4-Aminocyclohexyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-aminocyclohexyl substituent attached to the nitrogen atom. The cyclohexylamine moiety may enhance bioavailability or target specificity compared to aromatic substituents, as seen in related compounds .

Eigenschaften

Molekularformel |

C11H22N2O |

|---|---|

Molekulargewicht |

198.31 g/mol |

IUPAC-Name |

1-(4-aminocyclohexyl)piperidin-4-ol |

InChI |

InChI=1S/C11H22N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h9-11,14H,1-8,12H2 |

InChI-Schlüssel |

VOBPNDPHDKQZIW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1N)N2CCC(CC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Analyse Chemischer Reaktionen

1-(4-Aminocyclohexyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(4-Aminocyclohexyl)piperidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent for various diseases, including HIV . In medicine, the compound has shown promise as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other piperidine derivatives .

Wirkmechanismus

The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Selectivity :

- RB-005 (4-hydroxypiperidine) exhibits 15-fold SK1 selectivity over SK2, whereas its 3-hydroxy analog (RB-019) shows reduced selectivity (6.1-fold) . This highlights the critical role of hydroxyl positioning.

- Aromatic substituents (e.g., chlorophenyl in PIPD1) enhance antimicrobial activity, likely due to hydrophobic interactions with bacterial membranes .

Brain Penetrance :

- Z3777013540’s pyrimidine-indole core improves CNS MPO/BBB scores compared to CBD-2115, suggesting better brain uptake for neurodegenerative disease targeting .

Safety Profiles: Piperidin-4-ol derivatives with aminomethyl groups (e.g., 1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol) are classified as hazardous (100% concentration), though specific toxicity data are sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.